

# Application Notes and Protocols for [Met5]-Enkephalin, amide TFA Powder

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## Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

Cat. No.: B10775154

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These application notes provide detailed guidelines for the proper storage, handling, and application of **[Met5]-Enkephalin, amide TFA** powder. Adherence to these protocols is crucial for ensuring the integrity, stability, and optimal performance of the peptide in experimental settings.

## Product Information

Property	Value
Product Name	[Met5]-Enkephalin, amide TFA
Synonyms	5-Methionine-enkephalin amide TFA, Opioid Growth Factor (OGF)
Molecular Formula	C29H37F3N6O8S
Molecular Weight	686.7 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	2918768-28-0 <a href="#">[3]</a>
Sequence	Tyr-Gly-Gly-Phe-Met-NH2
Purity	>98%
Appearance	White to off-white lyophilized powder
Biological Activity	Agonist for $\delta$ (delta) and putative $\zeta$ (zeta) opioid receptors. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Storage and Stability

Proper storage is critical to maintain the stability and activity of the peptide.

Form	Storage Temperature	Shelf Life	Notes
Lyophilized Powder	-20°C	1 year	For long-term storage, -80°C is recommended (up to 2 years). <sup>[1][2]</sup> Stable at room temperature for short periods (2-3 weeks). <sup>[6]</sup>
Reconstituted Solution	-20°C	1 month	Avoid repeated freeze-thaw cycles. <sup>[3]</sup> For longer-term storage of the solution, -80°C is recommended (up to 6 months). <sup>[3]</sup>

## Handling and Reconstitution Protocol

**[Met5]-Enkephalin, amide TFA** is hygroscopic and should be handled with care to prevent moisture absorption.

## Materials

- **[Met5]-Enkephalin, amide TFA** powder
- Sterile, high-purity water (e.g., Milli-Q® or equivalent)
- Sterile polypropylene vials
- Calibrated micropipettes and sterile tips
- Vortex mixer and/or sonicator

## Reconstitution Procedure

- **Equilibration:** Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.
- **Solvent Addition:** Based on the desired stock solution concentration, carefully add the appropriate volume of sterile water to the vial. **[Met5]-Enkephalin, amide TFA** is soluble in water up to 100 mg/mL.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Dissolution:** Gently vortex or swirl the vial to dissolve the powder. If the peptide does not fully dissolve, sonication for a short period (10-20 seconds) can be used to aid dissolution.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Aliquoting:** To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into smaller, single-use volumes in sterile polypropylene vials.[\[3\]](#)
- **Storage:** Store the aliquots at -20°C or -80°C as indicated in the storage table.

## Trifluoroacetic Acid (TFA) Salt Considerations

The trifluoroacetate (TFA) counter-ion is present from the purification process and may interfere with certain biological assays. For sensitive cell-based studies, removal of TFA may be necessary.

## Protocol for TFA Removal (HCl Exchange)

This protocol describes a method to exchange the TFA salt for a hydrochloride (HCl) salt.[\[7\]](#)

- **Dissolution:** Dissolve the peptide in sterile, high-purity water at a concentration of 1 mg/mL.[\[7\]](#)
- **Acidification:** Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[\[7\]](#)
- **Incubation:** Let the solution stand at room temperature for at least one minute.[\[7\]](#)
- **Lyophilization:** Freeze the solution (e.g., using liquid nitrogen or a dry ice/ethanol bath) and lyophilize overnight to obtain a powder.
- **Repeat:** To ensure complete exchange, repeat steps 1-4 at least two more times.[\[7\]](#)

- **Final Reconstitution:** After the final lyophilization, reconstitute the peptide in the desired assay buffer.

## Experimental Protocols

### Cell Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the anti-proliferative effects of **[Met5]-Enkephalin, amide TFA** on a cancer cell line.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Peptide Treatment:** Prepare serial dilutions of **[Met5]-Enkephalin, amide TFA** in cell culture medium. Typical concentrations may range from 0.1 nM to 1  $\mu$ M.<sup>[3][5]</sup> Remove the old medium from the cells and add the peptide-containing medium.
- **Incubation:** Incubate the cells for 24-72 hours, depending on the cell line's doubling time.
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to an untreated control.

### Receptor Binding Assay (Competitive Binding)

This protocol outlines a general method for determining the binding affinity of **[Met5]-Enkephalin, amide TFA** to its receptor using a radiolabeled ligand.

- **Membrane Preparation:** Prepare cell membranes from a cell line or tissue known to express the receptor of interest (e.g.,  $\delta$ -opioid receptor).
- **Assay Buffer:** Prepare a suitable binding buffer (e.g., Tris-HCl with cofactors like MgCl<sub>2</sub>).

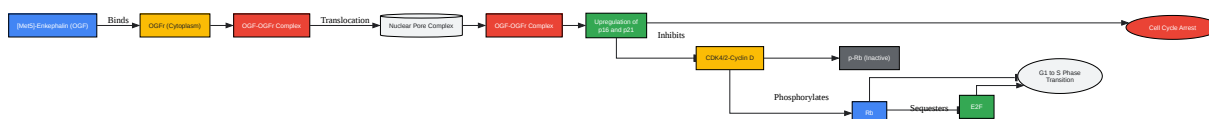
- **Reaction Mixture:** In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of a radiolabeled competitor ligand (e.g., [3H]-naloxone), and varying concentrations of unlabeled **[Met5]-Enkephalin, amide TFA**.
- **Incubation:** Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
- **Separation:** Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
- **Scintillation Counting:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).

## Signaling Pathway and Experimental Workflow Diagrams

### Opioid Growth Factor (OGF) Signaling Pathway

[Met5]-Enkephalin, also known as Opioid Growth Factor (OGF), inhibits cell proliferation through interaction with the OGF receptor (OGFr). The OGF-OGFr complex is translocated to the nucleus where it upregulates cyclin-dependent kinase inhibitors, leading to cell cycle arrest.

[8][9]

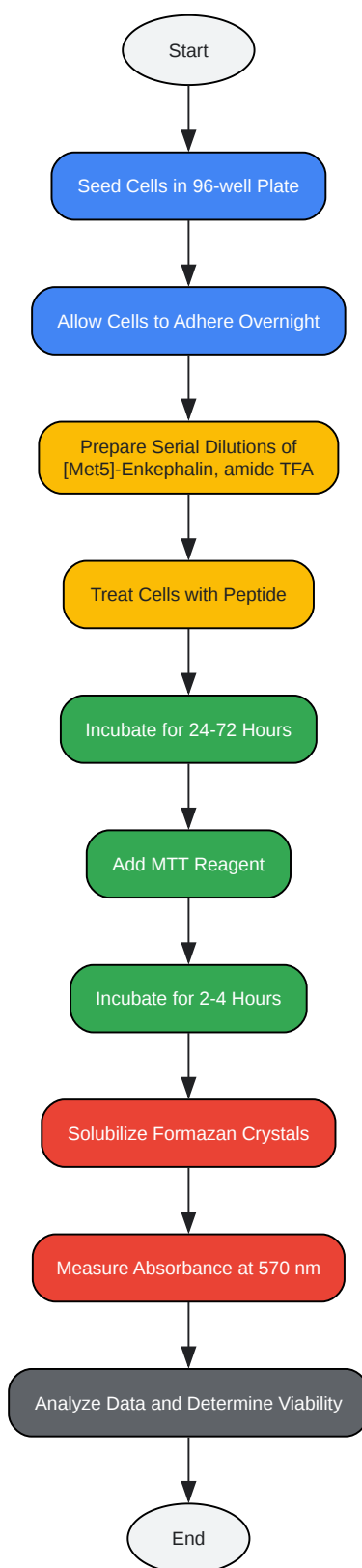


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Caption: OGF Signaling Pathway leading to cell cycle arrest.

## Experimental Workflow for Cell Proliferation Assay

The following diagram illustrates the key steps in performing a cell proliferation assay with **[Met5]-Enkephalin, amide TFA**.



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Caption: Workflow for a cell proliferation (MTT) assay.



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